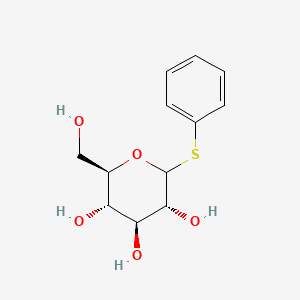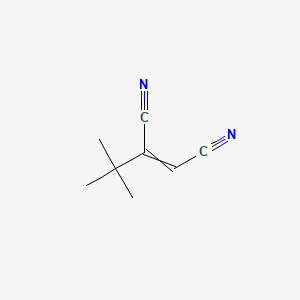
(4-Amino-2,6-dimethylphenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Amino-2,6-dimethylphenyl)acetic acid, also known as (2,6-Dimethylphenyl)aminoacetic acid, is an organic compound with the molecular formula C10H13NO2. This compound is characterized by the presence of an amino group attached to a dimethyl-substituted benzene ring, along with an acetic acid moiety. It is a white to almost white powder or crystalline solid and is used in various chemical reactions and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-2,6-dimethylphenyl)acetic acid can be achieved through several methods. One common approach involves the reaction of 2,6-dimethylaniline with chloroacetic acid under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2,6-dimethylaniline and chloroacetic acid.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction.
Product Isolation: The resulting product is then purified through recrystallization or other suitable purification techniques.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
(4-Amino-2,6-dimethylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or other reduced products.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
(4-Amino-2,6-dimethylphenyl)acetic acid has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of (4-Amino-2,6-dimethylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group allows the compound to form hydrogen bonds and interact with various enzymes and receptors. This interaction can lead to the modulation of biological pathways, resulting in its observed biological activities. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the mechanism of action .
類似化合物との比較
Similar Compounds
(2,6-Dimethylphenyl)aminoacetic acid: A closely related compound with similar chemical properties.
2,6-Dimethoxyanilino(oxo)acetic acid: Another derivative with methoxy groups instead of amino groups.
2,6-Difluoroanilino(oxo)acetic acid: A fluorinated analog with different reactivity and properties.
Uniqueness
(4-Amino-2,6-dimethylphenyl)acetic acid is unique due to its specific substitution pattern and the presence of both amino and acetic acid functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
特性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC名 |
2-(4-amino-2,6-dimethylphenyl)acetic acid |
InChI |
InChI=1S/C10H13NO2/c1-6-3-8(11)4-7(2)9(6)5-10(12)13/h3-4H,5,11H2,1-2H3,(H,12,13) |
InChIキー |
BZRYYCKUEZQZAI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1CC(=O)O)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


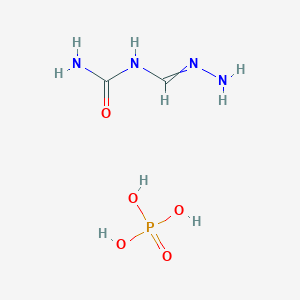
![methyl (2R)-6-[(3S,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoate](/img/structure/B12443174.png)
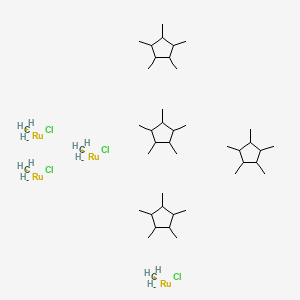
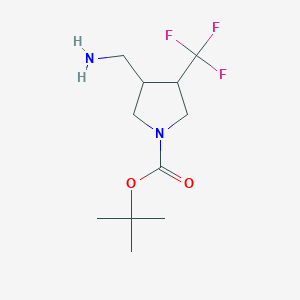
![1-Boc-4-[(4-bromobenzylamino)methyl]piperidine](/img/structure/B12443191.png)
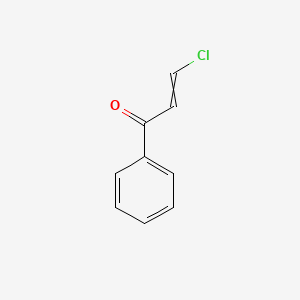
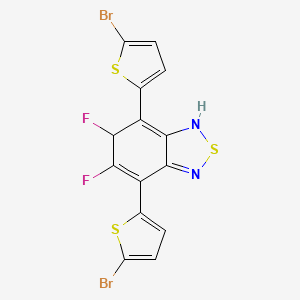
![[(1S)-1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]ethyl]-bis(2-methylphenyl)phosphane;cyclopentane;iron](/img/structure/B12443200.png)
![2-[(3,4-Difluorophenyl)methanesulfonyl]acetic acid](/img/structure/B12443202.png)
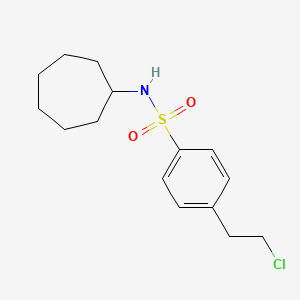
![2-Amino-7-methyl-5-oxo-4-phenethyl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B12443222.png)
![Tert-butyl 2-({[(2-bromophenyl)methyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B12443223.png)
